Methyl 5-hydroxy-1,2,3,4-tetrahydroquinoline-7-carboxylate
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Overview
Description
Methyl 5-hydroxy-1,2,3,4-tetrahydroquinoline-7-carboxylate is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core with a hydroxyl group at the 5-position and a carboxylate ester at the 7-position, making it a valuable scaffold for drug development and other scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-hydroxy-1,2,3,4-tetrahydroquinoline-7-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Pictet-Spengler reaction, where an N-acyl derivative of β-phenylethylamine is cyclized in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or zinc chloride (ZnCl2) to form the tetrahydroquinoline core .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the Pictet-Spengler reaction, utilizing continuous flow reactors to enhance yield and purity. The use of green chemistry principles, such as employing recyclable catalysts and minimizing waste, is also a focus in industrial settings .
Chemical Reactions Analysis
Types of Reactions: Methyl 5-hydroxy-1,2,3,4-tetrahydroquinoline-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 5-position can be oxidized to form quinone derivatives.
Reduction: The carboxylate ester can be reduced to the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, particularly at positions 2 and 4.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Friedel-Crafts acylation using acyl chlorides and aluminum chloride (AlCl3) as a catalyst.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Acylated quinoline derivatives.
Scientific Research Applications
Methyl 5-hydroxy-1,2,3,4-tetrahydroquinoline-7-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of methyl 5-hydroxy-1,2,3,4-tetrahydroquinoline-7-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The exact pathways and targets depend on the specific biological context and the modifications made to the quinoline scaffold .
Comparison with Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: Shares a similar tetrahydroquinoline core but lacks the hydroxyl and carboxylate ester groups.
Quinoline: The parent compound without the tetrahydro and substituted groups.
Indole Derivatives: Structurally similar heterocycles with a nitrogen atom in the ring.
Uniqueness: Methyl 5-hydroxy-1,2,3,4-tetrahydroquinoline-7-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both hydroxyl and carboxylate ester groups allows for diverse chemical modifications and interactions with biological targets .
Properties
IUPAC Name |
methyl 5-hydroxy-1,2,3,4-tetrahydroquinoline-7-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-15-11(14)7-5-9-8(10(13)6-7)3-2-4-12-9/h5-6,12-13H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUNOAAAQHJMRGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(CCCN2)C(=C1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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